molecular formula C6H5BrN2S B2752610 5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole CAS No. 134670-13-6

5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole

Cat. No.: B2752610
CAS No.: 134670-13-6
M. Wt: 217.08
InChI Key: VFTRBNIGZDVDMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole typically involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) as an efficient, inexpensive, biodegradable, and green reaction medium and catalyst . This method provides a high yield of the desired product under mild reaction conditions.

Industrial Production Methods

In an industrial setting, the synthesis of imidazo[2,1-b][1,3]thiazole derivatives, including this compound, can be achieved using a three-reactor multistage system with continuous flow. This method allows for the efficient production of the compound without the need for isolation of intermediate compounds .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a suitable solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 5-position .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole is unique due to the presence of both bromine and methyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications in scientific research .

Properties

IUPAC Name

5-bromo-6-methylimidazo[2,1-b][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2S/c1-4-5(7)9-2-3-10-6(9)8-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTRBNIGZDVDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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